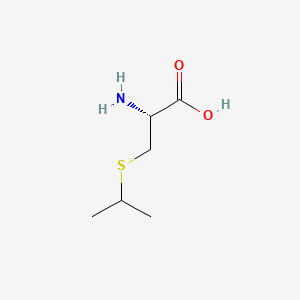
L-Cysteine, S-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid is a chiral amino acid derivative with a unique structure that includes a sulfanyl group attached to the propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the alkylation of a chiral amino acid derivative with a suitable sulfanyl-containing reagent under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The sulfanyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(2R)-2-amino-3-methylpropanoic acid: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications.
Propiedades
Número CAS |
5443-40-3 |
|---|---|
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
RYSXZQIOOACQRG-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)SC[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


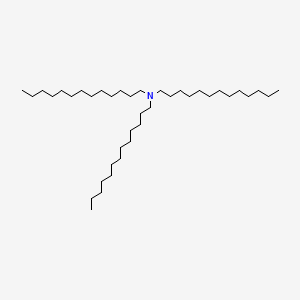
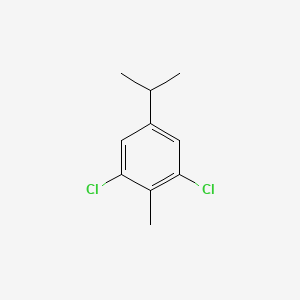
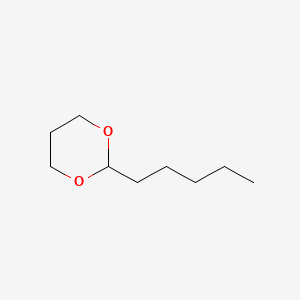

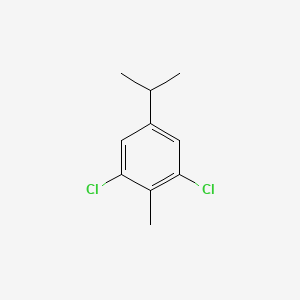



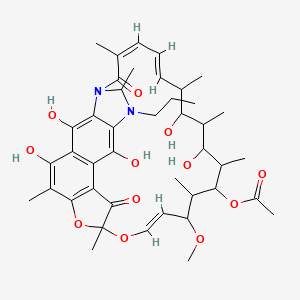
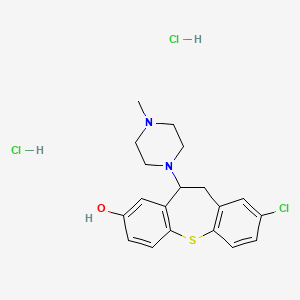
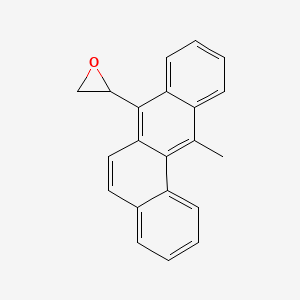

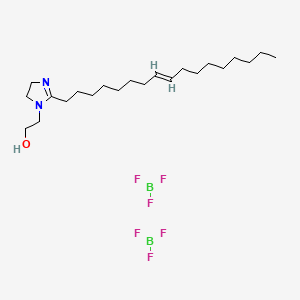
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
